Product packaging for 2-Amino-N-isopropylbenzenesulfonamide(Cat. No.:CAS No. 761435-31-8)

2-Amino-N-isopropylbenzenesulfonamide

Numéro de catalogue: B1317803
Numéro CAS: 761435-31-8
Poids moléculaire: 214.29 g/mol
Clé InChI: PFMDLZQSUMZMHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-N-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2S B1317803 2-Amino-N-isopropylbenzenesulfonamide CAS No. 761435-31-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMDLZQSUMZMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588425
Record name 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761435-31-8
Record name 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 2 Amino N Isopropylbenzenesulfonamide

Advanced Synthetic Routes to 2-Amino-N-isopropylbenzenesulfonamide and its Core Structure

The synthesis of the 2-aminobenzenesulfonamide (B1663422) core is a fundamental step in accessing a diverse range of derivatives, including this compound. Traditional methods often rely on the multi-step conversion of precursor molecules. A common route involves the sulfonation of a protected aniline (B41778) derivative, followed by amidation and deprotection.

A more advanced and efficient approach for constructing similar sulfonamide cores, such as p-aminobenzenesulfonamide substituted quinazolin-4(3H)-ones, starts from 2-acetamidobenzoic acid derivatives. This multi-step synthesis proceeds through several intermediates, highlighting the complexity that can be involved in constructing even the basic framework.

A plausible modern synthetic approach to this compound would likely involve the reaction of 2-aminobenzenesulfonyl chloride with isopropylamine (B41738). The synthesis of the key intermediate, 2-aminobenzenesulfonyl chloride, can be achieved through various methods, including the chlorosulfonylation of aniline, which requires careful control of reaction conditions to favor ortho-substitution and to manage the reactivity of the amino group. A more controlled method involves the reduction of 2-nitrobenzenesulfonyl chloride. This precursor is typically prepared from 2-nitroaniline (B44862) via a Sandmeyer-type reaction, which converts the amino group to a diazonium salt that is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. The nitro group is then reduced to an amine, for example, using catalytic hydrogenation or metal-acid reduction, to afford 2-aminobenzenesulfonyl chloride. The final step is the nucleophilic substitution of the chloride by isopropylamine to yield the target molecule, this compound.

Design and Synthesis of Novel Derivatives and Analogs with Modified Pharmacophores

The this compound scaffold serves as a versatile template for the design and synthesis of novel derivatives with potentially enhanced biological activities. The primary amino group and the sulfonamide moiety are key handles for structural modifications.

Exploration of Diverse Structural Modifications for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial in guiding the modification of the 2-aminobenzenesulfonamide core to improve potency and selectivity. Key areas for modification include the aromatic ring, the primary amino group, and the N-isopropyl group of the sulfonamide.

Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene (B151609) ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule. These changes can, in turn, affect binding affinity to biological targets.

Modification of the Amino Group: The 2-amino group can be acylated, alkylated, or incorporated into heterocyclic systems to explore new interactions with target proteins. For instance, condensation with aldehydes or ketones can yield Schiff bases, which can be further reduced to secondary amines or serve as precursors for heterocyclic ring formation.

Variation of the N-Sulfonamide Substituent: The N-isopropyl group can be replaced with a wide range of alkyl, aryl, or heterocyclic moieties to probe the steric and electronic requirements of the binding pocket.

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives demonstrated that modifications to the phenyl and thiazole (B1198619) moieties led to analogues with improved potency as 12-lipoxygenase inhibitors. ucl.ac.uk For example, replacing a methoxy (B1213986) group with a chloro or bromo group maintained or improved activity. ucl.ac.uk This highlights how systematic structural changes can lead to more effective compounds.

Strategies for Chiral Center Introduction and Stereoselective Synthesis in Sulfonamide Analogs

The introduction of chirality into drug molecules is a powerful strategy to enhance potency, selectivity, and reduce off-target effects. For sulfonamide analogs, chiral centers can be introduced at various positions, including substituents on the aromatic ring, the N-alkyl group of the sulfonamide, or by creating atropisomerism.

Modern stereoselective synthesis offers several powerful tools for this purpose:

Asymmetric Catalysis: Transition metal catalysts in conjunction with chiral ligands can facilitate enantioselective transformations. For example, asymmetric reductive amination of ketones with sulfonamides can be achieved using nickel catalysts, yielding chiral sulfonamides with high enantiomeric excess.

Organocatalysis: Chiral small organic molecules can catalyze stereoselective reactions. Organocatalytic atroposelective N-alkylation of sulfonamides has been developed to produce axially chiral N-aryl sulfonamides in excellent enantiopurity.

Use of Chiral Pool: Starting from readily available chiral building blocks, such as amino acids or terpenes, allows for the incorporation of stereocenters into the final sulfonamide structure.

Multi-Target Ligand Design Approaches Employing the this compound Scaffold

Chronic and complex diseases often involve multiple biological pathways. Multi-target ligands, which are single molecules designed to interact with two or more distinct biological targets, represent a promising therapeutic strategy. The this compound scaffold is well-suited for the design of such ligands due to its modular nature, allowing for the incorporation of different pharmacophores.

A common approach involves linking the sulfonamide scaffold to another pharmacophore known to interact with a second target. The linker can be varied in length and flexibility to optimize the binding to both targets simultaneously. For example, sulfonamide-bearing pyrazolone (B3327878) derivatives have been designed and synthesized as multi-target therapeutic agents, showing inhibitory effects on both carbonic anhydrases and cholinesterases.

Transition Metal-Catalyzed Methodologies for Sulfonamide Derivative Synthesis

Transition metal catalysis has revolutionized organic synthesis, offering efficient and selective methods for bond formation. In the context of sulfonamide synthesis, these methodologies provide powerful alternatives to traditional approaches.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for C-N and C-S bond formation. For instance, the coupling of aryl halides or triflates with sulfonamides (Buchwald-Hartwig amination) or sulfinates provides a direct route to N-aryl sulfonamides and sulfones, respectively.

Copper-Catalyzed Reactions: Copper catalysts are effective for the amination of aryl halides with sulfonamides. Copper-catalyzed three-component reactions involving an aryl or vinyl halide, a sulfur dioxide source (like DABSO), and an amine have emerged as a powerful tool for the direct synthesis of sulfonamides.

Rhodium and Iridium-Catalyzed C-H Amination: The direct functionalization of C-H bonds is a highly atom-economical approach. Rhodium and iridium catalysts have been developed for the directed C-H amidation of arenes with sulfonyl azides, providing a direct route to N-aryl sulfonamides.

CatalystReactantsProductReference
PalladiumAryl halide/triflate, SulfonamideN-Aryl sulfonamideBuchwald-Hartwig Amination
CopperAryl halide, SulfonamideN-Aryl sulfonamideUllmann Condensation
CopperAryl boronic acid, SO2 source, AmineAryl sulfonamideThree-component coupling
Rhodium/IridiumArene, Sulfonyl azideN-Aryl sulfonamideC-H Amination

Chemoenzymatic and Biocatalytic Approaches in Sulfonamide Synthesis

The use of enzymes in organic synthesis, known as biocatalysis, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. While the application of biocatalysis in sulfonamide synthesis is still an emerging field, several promising strategies are being explored.

Biosynthesis of Sulfonamides: Nature has evolved enzymatic pathways for the synthesis of sulfonamide-containing natural products. For example, in the biosynthesis of the antibiotic sulfadixiamycin in actinomycetes, a flavin-dependent enzyme is proposed to catalyze a radical-based reaction involving sulfur dioxide capture to form the sulfonamide bond. nih.gov Understanding these natural pathways can inspire the development of novel biocatalytic methods.

Amine Transaminases (ATAs): These enzymes catalyze the asymmetric synthesis of chiral amines from prochiral ketones. A chemoenzymatic approach could involve the biocatalytic synthesis of a chiral amine, which is then chemically coupled with a sulfonyl chloride to produce a chiral sulfonamide. This strategy is particularly valuable for introducing stereocenters.

Lipases and Proteases: While primarily known for their utility in ester and amide synthesis and hydrolysis, some lipases and proteases can catalyze the formation of amide bonds. Their application in direct sulfonamide bond formation is less common but could be explored, particularly for the N-acylation of the amino group in 2-aminobenzenesulfonamide with various carboxylic acids. For instance, lipase-catalyzed N-acylation has been successfully used for the kinetic resolution of aminocyclohexanecarboxamides.

Hydrolases: The hydrolysis of sulfonyl chlorides is a competing reaction in aqueous media. However, engineered hydrolases could potentially be developed to catalyze the reverse reaction, the condensation of a sulfonic acid and an amine, under specific conditions.

The development of robust and efficient biocatalysts for sulfonamide synthesis remains a significant challenge, but the potential benefits in terms of sustainability and selectivity are driving further research in this area.

Structure Activity Relationship Sar Studies of 2 Amino N Isopropylbenzenesulfonamide Analogs

Systematic Elucidation of Substituent Effects on the Benzene (B151609) Ring

The substitution pattern on the benzene ring of 2-amino-N-isopropylbenzenesulfonamide analogs plays a pivotal role in modulating their biological activity. The nature, position, and electronic properties of these substituents can significantly influence the compound's affinity for its biological target.

Research on analogous 4-aminobenzenesulfonamide derivatives has provided valuable insights into these effects. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are potent and selective inhibitors of 12-lipoxygenase, specific substitutions on the benzyl (B1604629) ring, analogous to the benzene ring of our core structure, were found to be critical for activity. The 2-hydroxy group was determined to be essential, while a methoxy (B1213986) group at the 3-position was found to be optimal. acs.org Replacement of the 3-methoxy group with a chloro group maintained comparable activity, and interestingly, a 4-bromo or 4-chloro substituent led to a twofold improvement in potency. acs.org Conversely, methyl, amino, or nitro groups at the 3-position, as well as any substitutions at the 5-position, resulted in a dramatic loss of activity. acs.org

These findings suggest that for this compound analogs, the introduction of small, electron-withdrawing groups at specific positions on the benzene ring could enhance biological activity. The electronic landscape of the aromatic ring, influenced by these substituents, likely affects the molecule's ability to form key interactions, such as hydrogen bonds or π-π stacking, with the target protein. researchgate.net The orientation of substituents can also be critical, with reinforcing or cooperative directing effects potentially leading to more predictable and potent activity. msu.edu

Table 1: Illustrative Substituent Effects on the Benzene Ring of Aminobenzenesulfonamide Analogs

Substituent (Position)Relative ActivityReference Analog
2-OH, 3-OCH3Optimal4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide acs.org
3-ClComparable to 3-OCH34-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide acs.org
4-BrImproved4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide acs.org
4-ClComparable to 4-Br4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide acs.org
3-CH3, 3-NH2, 3-NO2Drastic Loss4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide acs.org
5-SubstituentsDrastic Loss4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide acs.org

This table is illustrative and based on data from closely related analogs to demonstrate the principles of substituent effects.

Investigation of Modifications to the N-Isopropyl Moiety

The N-isopropyl group attached to the sulfonamide nitrogen is a key feature of the parent compound, contributing to its lipophilicity and steric profile. Modifications to this moiety can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

Studies on N-alkyl arylsulfonamides have shown that the size and branching of the N-alkyl group can influence reaction pathways and, by extension, biological activity. nih.gov For instance, increasing the steric bulk of the N-alkyl group can favor certain intramolecular rearrangements, suggesting that the shape of this substituent is critical for molecular conformation and interaction with biological targets. nih.gov

In the context of this compound, replacing the isopropyl group with other alkyl or aryl substituents would likely alter the compound's binding affinity and selectivity. For example:

Smaller alkyl groups (e.g., methyl, ethyl) might lead to a loss of potency if the isopropyl group is involved in a critical hydrophobic interaction within a binding pocket.

Larger or bulkier alkyl groups (e.g., tert-butyl, cyclohexyl) could either enhance binding by filling a larger hydrophobic pocket or decrease activity due to steric hindrance.

Aromatic or heteroaromatic rings introduced at this position could open up new avenues for π-π or other specific interactions with the target, potentially leading to novel activity profiles.

The optimal substituent would depend on the specific topology of the target's binding site. A systematic exploration of various N-substituents is a common strategy in lead optimization to fine-tune the compound's properties.

Critical Role of the Sulfonamide Functional Group in Biological Interactions

The sulfonamide group is a cornerstone of the biological activity of this class of compounds. It is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its geometry allows it to mimic the transition state of certain enzymatic reactions. nih.gov The acidic nature of the sulfonamide proton is also a key feature, influencing the ionization state of the molecule at physiological pH and its ability to interact with biological targets. openaccesspub.org

The importance of the sulfonamide moiety is underscored by its presence in a wide array of clinically used drugs, including antibacterial, anti-inflammatory, and diuretic agents. ijpsonline.com In many of these drugs, the sulfonamide group is directly involved in binding to the active site of the target enzyme, often through coordination with a metal ion, as seen in carbonic anhydrase inhibitors.

The concept of bioisosterism , where one functional group is replaced by another with similar physicochemical properties, has been explored for the sulfonamide group. Common bioisosteres for sulfonamides include carboxamides and phosphonamides. However, such replacements often lead to significant changes in biological activity, highlighting the unique and critical role of the sulfonamide group in many contexts. For instance, replacing a carboxylic acid with a sulfonamide can alter a molecule's pKa, lipophilicity, and metabolic stability, which can be advantageous in drug design.

Impact of Steric and Electronic Factors on Biological Activity Profiles

The biological activity of this compound analogs is governed by a delicate interplay of steric and electronic factors. These properties, which can be quantified using various physicochemical parameters, are central to understanding and predicting the potency of a compound.

Electronic factors relate to the distribution of electrons within the molecule and influence its ability to participate in electrostatic interactions, hydrogen bonding, and other non-covalent interactions. The electron-donating or electron-withdrawing nature of substituents on the benzene ring can alter the acidity of the sulfonamide proton and the charge distribution across the aromatic system. libretexts.org These changes can have a profound impact on binding affinity. For example, electron-withdrawing groups on the aromatic ring can increase the acidity of the sulfonamide NH, which may be favorable for certain biological interactions. sdu.dk

Quantitative structure-activity relationship (QSAR) studies often employ descriptors that capture these steric and electronic properties (e.g., Taft's steric parameter (Es), Hammett's electronic parameter (σ), and molar refractivity (MR)) to build predictive models of biological activity. slideshare.netslideshare.net

Analysis of Stereochemical Influences on Pharmacological Potency and Target Selectivity

Stereochemistry can have a profound impact on the pharmacological properties of a drug, as biological systems are inherently chiral. While this compound itself is not chiral, the introduction of chiral centers through modification of its structure can lead to enantiomers with significantly different biological activities.

For instance, if a substituent introduced on the benzene ring or the N-alkyl group creates a stereocenter, the resulting enantiomers may exhibit:

Different Potency: One enantiomer (the eutomer) may bind to the target with much higher affinity than the other (the distomer). This is because the three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit with the chiral binding site of the target protein.

Different Selectivity: The enantiomers may have different affinities for various receptors or enzymes, leading to differences in their selectivity profiles. One enantiomer might be highly selective for the desired target, while the other could interact with off-target proteins, potentially causing side effects.

Different Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ due to their interactions with chiral enzymes and transporters in the body.

The stereoselective synthesis of individual enantiomers is therefore a critical aspect of drug development for chiral compounds. researchgate.netchemrxiv.orgresearchgate.net By studying the biological activity of each enantiomer separately, researchers can identify the more potent and safer candidate for further development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound derivatives, QSAR models can be invaluable for predicting the activity of unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related this compound analogs with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies. nih.gov

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP, molar refractivity.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of an external test set of compounds. mdpi.commdpi.com

While a specific QSAR model for this compound was not found in the reviewed literature, studies on related arylsulfonamide derivatives have successfully employed these techniques. For example, QSAR models for arylsulfonamide-based Mcl-1 inhibitors have been developed to understand the influence of structure and chirality on inhibitory activity. qub.ac.uk Such studies often reveal the key structural features—or pharmacophores—that are essential for activity, providing a roadmap for the design of new and improved analogs.

Biological Activity and Mechanistic Insights

Evaluation of Antimicrobial Activity

While specific research on the antimicrobial profile of 2-Amino-N-isopropylbenzenesulfonamide is not extensively detailed in publicly available literature, the broader class of sulfonamides and their derivatives have a long-standing history as antimicrobial agents. The following sections explore the antibacterial and antifungal potential demonstrated by various benzenesulfonamide (B165840) derivatives.

The foundational mechanism of sulfonamide antibacterial action involves the inhibition of folic acid synthesis, which is essential for bacterial growth and replication. More complex derivatives have been developed to expand their spectrum and efficacy. For instance, studies on Schiff base-derived sulfonamides and their metal complexes have demonstrated notable in-vitro antibacterial activity. These compounds have been screened against a range of both Gram-positive and Gram-negative bacteria, with zinc (II) complexes showing particularly enhanced activity. nih.gov

The antibacterial activity of these derivatives is often linked to their amphiphilic nature, which allows for interaction with bacterial membranes. Cationic surfactants derived from amino acids, for example, can disrupt bacterial cell membranes through electrostatic and hydrophobic interactions. mdpi.com The positively charged head of the molecule interacts with negatively charged components of the bacterial membrane, while the hydrophobic tail penetrates the lipid bilayer, leading to membrane disruption and cell death. mdpi.com

Table 1: Bacterial Strains Tested Against Sulfonamide Derivatives This table is representative of pathogens tested in studies on sulfonamide derivatives, not specifically this compound.

Gram TypeBacterial Strain
Gram-PositiveStaphylococcus aureus
Gram-PositiveBacillus cereus
Gram-PositiveCorynebacterium diphtheriae
Gram-PositiveStreptococcus pyogenes
Gram-NegativeEscherichia coli
Gram-NegativeKlebsiella pneumoniae
Gram-NegativePseudomonas aeruginosa
Gram-NegativeProteus mirabilis
Gram-NegativeSalmonella typhi
Gram-NegativeShigella dysenteriae
Source: Data compiled from studies on Schiff base-derived sulfonamides. nih.gov

The structural versatility of the benzenesulfonamide scaffold has also been exploited to develop compounds with significant antifungal properties. Modifications to the core structure can yield derivatives active against various fungal pathogens. For example, metal complexes of Schiff base-derived sulfonamides have shown efficacy against fungal strains such as Aspergillus flavus, Candida albicans, and Microsporum canis. nih.gov

Furthermore, research into other classes of derivatives demonstrates the potential of incorporating amino groups to enhance antifungal action. Novel 3′-modified derivatives of N4-alkyl-5-methyl-2′,3′-dideoxycytidines, which include amino modifications, have shown a significant increase in antifungal activity, particularly against the Aspergillus genus. rsc.org Similarly, the synthesis of peptides containing 1,2,4-triazole (B32235) linked to amino acid residues has yielded compounds with promising activity against Aspergillus species, with some derivatives showing greater potency than the standard antifungal drug fluconazole. preprints.org These findings highlight the importance of the amino functional group and the broader sulfonamide-related structures in the design of new antifungal agents. rsc.orgpreprints.org

The classical mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. As structural analogs of para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, depriving the bacteria of essential folate coenzymes required for nucleotide and amino acid synthesis.

For more complex, often cationic, derivatives, the mechanism can be different and may involve direct interaction with the microbial cell membrane. mdpi.com This process typically involves several stages:

Electrostatic Interaction: The positively charged portion of the molecule binds to negatively charged components on the bacterial cell surface, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. uctm.edu

Membrane Insertion: The hydrophobic tail of the molecule inserts into and disrupts the lipid bilayer of the cell membrane. uctm.edu

Membrane Permeabilization: This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. uctm.edu

This membrane-disrupting mechanism is a key feature of many antimicrobial peptides and amino acid-derived surfactants and represents a promising strategy for combating drug-resistant pathogens. mdpi.comnih.gov

Carbonic Anhydrase Inhibition and Related Therapeutic Implications

Benzenesulfonamides are renowned as a classic and highly effective class of human carbonic anhydrase (hCA) inhibitors. nih.gov These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. mdpi.com Inhibition of specific hCA isozymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.comcu.edu.eg

The human body expresses several catalytically active hCA isozymes, with hCA I and hCA II being ubiquitous cytosolic forms. nih.gov Benzenesulfonamide derivatives often show potent, low-nanomolar inhibition against these and other isozymes, though achieving selectivity can be a challenge. nih.govmdpi.com The inhibitory potency (expressed as the inhibition constant, Ki) varies depending on the substitutions on the benzenesulfonamide ring.

For example, studies on 2-oxindole benzenesulfonamide conjugates have revealed compounds with high activity against hCA I, II, and the tumor-associated hCA IX. cu.edu.eg Similarly, other series of benzenesulfonamides have demonstrated low nanomolar to subnanomolar inhibition of hCA IX and XII, which are also linked to cancer. nih.gov In contrast, inhibition of the cytosolic isoforms hCA I and II by these same compounds was often of medium potency. nih.gov

Table 2: Inhibition Constants (Ki) of Representative Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isozymes

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (AAZ)2501225-
Compound 2b¹97.68.0--
Compound 3a¹90.26.521.4-
Compound 4a¹-3.013.9-
Representative Compound 4²41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4
Representative Compound 5²41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4
¹ Data from a study on 2-oxindole benzenesulfonamide conjugates. cu.edu.eg
² Data represents the range of inhibition constants for a series of novel benzenesulfonamides. nih.gov

The potent inhibitory activity of benzenesulfonamides stems from a highly conserved binding mechanism within the active site of carbonic anhydrases. The primary sulfonamide moiety (SO₂NH₂) is the key zinc-binding group. cu.edu.eg

The molecular interaction involves the following key features:

Coordination to Zinc: The sulfonamide group binds to the catalytic Zn²⁺ ion in its deprotonated, anionic form (SO₂NH⁻). This binding displaces the zinc-bound hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. nih.govnih.gov

Hydrogen Bonding Network: The bound sulfonamide inhibitor is further stabilized by a network of hydrogen bonds. The nitrogen atom of the sulfonamide donates a hydrogen bond to the side chain of the highly conserved Threonine 199 (Thr199) residue. One of the sulfonamide oxygen atoms typically accepts a hydrogen bond from the backbone NH group of the same Thr199 residue. nih.gov

While this core interaction is common across most hCA isozymes, selectivity is achieved through modifications to the "tail" of the inhibitor—the part of the molecule extending away from the zinc-binding sulfonamide group. nih.gov The active site of a carbonic anhydrase is a ~15 Å-deep conical cleft. nih.gov Differences in the amino acid residues lining this cleft among the various isozymes create opportunities for designing selective inhibitors. By modifying the tail with different functional groups, inhibitors can form specific interactions with residues in the middle or at the rim of the active site, thereby favoring binding to one isozyme over others. nih.govnih.gov This structure-based design approach is crucial for developing isoform-specific inhibitors with improved therapeutic profiles and fewer side effects. mdpi.com

Anti-inflammatory Potential and Associated Cellular Pathways

While research into the specific anti-inflammatory properties of this compound is still developing, the broader class of sulfonamides is known to interact with inflammatory pathways. Generally, the anti-inflammatory effects of therapeutic compounds can be mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. biorxiv.org Inhibition of NF-κB translocation to the nucleus prevents the transcription of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). biorxiv.org Other potential mechanisms for related compounds involve the activation of nuclear factor (erythroid-derived 2)-like 2 (NRF2), which upregulates antioxidant defenses and suppresses inflammation. nih.gov However, specific studies detailing the interaction of this compound with these cellular pathways are not extensively documented in current literature.

Anticancer and Antitumor Properties

The potential of this compound in oncology is a significant area of investigation. Its mechanisms are primarily linked to the inhibition of enzymes crucial for tumor survival and proliferation.

In Vitro Cytotoxicity and Cell Line Specificity

The cytotoxic effects of novel therapeutic agents are typically evaluated against a panel of human cancer cell lines to determine their potency and specificity. For instance, in studies of other novel anticancer compounds, cytotoxicity is measured using assays like the MTT assay, which determines the concentration of the compound required to inhibit cell growth by 50% (IC50).

Cell LineCancer TypeCompoundIC50 (µM)
MDA-MB-231Breast CancerInvestigational Naphthoquinone Derivative 5e0.4 nih.gov
SUIT-2Pancreatic CancerInvestigational Naphthoquinone Derivative 5a-n> Cisplatin nih.gov
HT-29Colorectal CancerInvestigational Naphthoquinone Derivative 5e< Cisplatin nih.gov
MCF-7Breast CancerVSVG-derived Peptide P2678 µg/ml (CC50) nih.gov

This table is representative of how cytotoxicity data is displayed and uses data from other novel compounds to illustrate the concept, as specific data for this compound was not found in the provided search results.

Modulation of Key Cellular Pathways in Oncogenesis

The anticancer activity of sulfonamide-based compounds often involves the modulation of critical cellular pathways that are dysregulated in cancer. These can include pathways controlling cell cycle progression, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). mdpi.com For example, some anticancer agents function by inducing cell cycle arrest or by activating apoptotic cascades through mitochondria-dependent or -independent mechanisms. nih.gov The ubiquitin-proteasome pathway, which is vital for the degradation of regulatory proteins, is another target in cancer therapy. mdpi.com Furthermore, pathways like the Ras/Raf signaling cascade, which are frequently activated in cancer, can be targeted to inhibit tumor growth. nih.gov The specific effects of this compound on these intricate oncogenic pathways remain an area for future research.

Targeting Tumor-Associated Enzymes (e.g., CA IX)

A primary mechanism for the antitumor activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. nih.govnih.gov CA IX is a zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is induced by hypoxia (low oxygen conditions). nih.gov

The enzyme plays a critical role in tumor biology by catalyzing the hydration of carbon dioxide to bicarbonate and protons. nih.gov This reaction contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to chemotherapy. nih.gov By inhibiting CA IX, compounds like this compound can disrupt pH regulation in cancer cells, leading to an increase in intracellular pH and a decrease in extracellular pH. This can reverse the aggressive phenotype of cancer cells and enhance the efficacy of conventional therapies. nih.gov The benzenesulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, effectively blocking their enzymatic activity.

Antiviral Activities and Mechanisms

The exploration of small molecules for antiviral therapies is a critical area of pharmaceutical science. The antiviral potential of a compound is assessed by its ability to interfere with the viral life cycle.

Inhibition of Viral Replication Stages

The replication cycle of a virus presents multiple targets for antiviral drugs. nih.gov These stages include:

Attachment and Entry: The initial interaction of the virus with the host cell surface receptors and its subsequent entry into the cell. nih.govnih.gov

Replication of Viral Genome: The synthesis of new viral nucleic acids, often mediated by viral enzymes like reverse transcriptase or RNA polymerase. nih.gov

Protein Synthesis and Processing: The translation of viral mRNA into proteins and their processing by viral proteases. nih.gov

Assembly and Release: The assembly of new viral particles and their release from the host cell to infect other cells. nih.gov

Antiviral compounds can act at one or more of these stages. For example, some drugs inhibit the fusion of the viral envelope with the cell membrane, while others act as chain terminators during DNA or RNA synthesis. nih.govnih.gov While the broad class of sulfonamides has been investigated for various therapeutic effects, specific studies detailing the antiviral mechanisms of this compound and identifying the precise stage of viral replication it inhibits are not extensively covered in the available scientific literature.

Spectrum of Antiviral Efficacy

Analogs of this compound have demonstrated a notable spectrum of antiviral activities across different viral families. Research into benzenesulfonamide-containing derivatives has identified compounds with significant efficacy against human immunodeficiency virus (HIV-1), flaviviruses such as Dengue (DENV) and Zika (ZIKV), and influenza viruses.

One study focused on the design of benzenesulfonamide-containing phenylalanine derivatives as novel HIV-1 capsid (CA) inhibitors. nih.govresearchgate.net These compounds were developed through structural modifications of the known inhibitor PF-74. Several derivatives exhibited potent anti-HIV-1 activity, with compound 11l being the most active, showing an EC₅₀ of 90 nM, which is nearly six times more potent than the parent compound PF-74 (EC₅₀ = 0.52 μM). nih.gov Interestingly, 11l also displayed remarkable activity against HIV-2, a less common strain of the virus. researchgate.net

In the realm of flaviviruses, a series of benzenesulfonamide derivatives were investigated as inhibitors of the host calcium/calmodulin-dependent kinase II (CaMKII), a kinase essential for viral infection. mdpi.com The compound N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (9) emerged as a lead candidate, inhibiting CaMKII activity with an IC₅₀ value of 0.79 μM. This inhibition translated to significant antiviral effects, with EC₅₀ values of 1.52 μM against DENV and 1.91 μM against ZIKV in human neuronal cells. mdpi.com

Furthermore, novel benzenesulfonamide-based spirothiazolidinones have been synthesized and evaluated for their antiviral properties. Two derivatives, one with a propyl substituent (3d ) and another with a tert-butyl substituent (3e ), showed activity against influenza A/H1N1 virus, with EC₅₀ values in the range of 35-45 µM. researchgate.net

Compound/AnalogViral TargetActivity (EC₅₀/IC₅₀)Reference
Benzenesulfonamide-phenylalanine derivative (11l)HIV-190 nM (EC₅₀) nih.gov
PF-74 (Reference)HIV-10.52 µM (EC₅₀) nih.gov
Benzenesulfonamide derivative (9)Dengue Virus (DENV)1.52 µM (EC₅₀) mdpi.com
Benzenesulfonamide derivative (9)Zika Virus (ZIKV)1.91 µM (EC₅₀) mdpi.com
Spirothiazolidinone derivative (3d)Influenza A/H1N135-45 µM (EC₅₀) researchgate.net
Spirothiazolidinone derivative (3e)Influenza A/H1N135-45 µM (EC₅₀) researchgate.net

Other Pharmacological Activities of this compound Analogs

The inhibition of dipeptidyl peptidase-IV (DPP-IV) is a key therapeutic strategy for managing type 2 diabetes. rcsb.orgnih.gov Analogs of this compound, particularly those incorporating piperazine (B1678402) and coumarin (B35378) scaffolds, have been explored as potential DPP-IV inhibitors.

A study on 1,4-bis(phenylsulfonyl) piperazine derivatives showed that these compounds exhibit in vitro inhibitory activity against DPP-IV. rcsb.org The activity was influenced by the nature and position of substituents on the phenyl rings. Compounds with electron-withdrawing groups, such as chlorine, generally displayed better inhibitory activity than those with electron-donating groups like methyl. For instance, at a concentration of 100 µmol L–1, these derivatives showed inhibitory activity ranging from 11.2% to 22.6%. rcsb.org

In another line of research, coumarin-based sulfonamide derivatives were designed and synthesized as potential DPP-IV inhibitors. nih.gov Among the synthesized compounds, derivatives 6i and 6j were the most potent, demonstrating significant inhibition of the DPP-IV enzyme with IC₅₀ values of 10.98 µM and 10.14 µM, respectively. nih.gov These findings suggest that the benzenesulfonamide scaffold can be effectively utilized in the design of novel DPP-IV inhibitors.

Compound/Analog ClassKey Derivative(s)ActivityReference
1,4-bis(phenylsulfonyl) piperazine1a-i11.2% to 22.6% inhibition at 100 µM rcsb.org
Coumarin-based sulfonamide6iIC₅₀ = 10.98 µM nih.gov
6jIC₅₀ = 10.14 µM nih.gov

The benzenesulfonamide moiety is a key structural feature in several potent protein kinase inhibitors. These inhibitors target various kinases that are often dysregulated in diseases like cancer.

A prominent example is Pazopanib , a benzenesulfonamide derivative approved for the treatment of renal cell carcinoma and soft tissue sarcoma. revvity.com Pazopanib is a multi-targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). mdpi.com The IC₅₀ values for these targets are in the nanomolar range, highlighting its high affinity. mdpi.com Specifically, Pazopanib inhibits VEGFR-1, VEGFR-2, and VEGFR-3 with IC₅₀ values of 10, 30, and 47 nM, respectively. mdpi.com

Other research has identified benzenesulfonamide analogs as inhibitors of different kinase families. One study reported the discovery of propynyl-substituted benzenesulfonamide derivatives as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both crucial in cancer cell signaling. nih.gov Another investigation identified the benzenesulfonamide analog AL106 as an inhibitor of Tropomyosin receptor kinase A (TrkA), a target in glioblastoma. AL106 showed an IC₅₀ value of 58.6 µM and was predicted to form stable hydrophobic interactions within the kinase's active site. wikipedia.orgresearchgate.net

Compound/AnalogKinase Target(s)Activity (IC₅₀)Reference
PazopanibVEGFR-110 nM mdpi.com
VEGFR-230 nM mdpi.com
VEGFR-347 nM mdpi.com
Benzenesulfonamide derivative (7k)PI3K/mTORPotent dual inhibitor nih.gov
Benzenesulfonamide analog (AL106)TrkA58.6 µM wikipedia.orgresearchgate.net

The structural framework of this compound has been adapted to create ligands for various G-protein coupled receptors.

Cannabinoid Receptors: A novel series of sulfonamide derivatives has been synthesized and identified as potent and selective agonists for the cannabinoid receptor 2 (CB₂). nih.gov The initial screening of an in-house library identified a sulfonamide compound (3a ) with moderate CB₂ receptor agonist activity (IC₅₀ = 340 nM). Subsequent optimization led to the discovery of compound 3f , which demonstrated high affinity for the human CB₂ receptor (IC₅₀ = 16 nM) and over 100-fold selectivity against the CB₁ receptor. In functional assays, compound 3f behaved as a full CB₂ receptor agonist with an EC₅₀ of 7.2 nM. nih.gov

Vasopressin V2 Receptors: Vasopressin V2 receptor antagonists, known as vaptans, are clinically used to treat hyponatremia by promoting free water excretion. nih.govnih.gov These agents, such as Tolvaptan, competitively block the V2 receptor in the renal collecting ducts. nih.gov However, the core structures of established V2 receptor antagonists are typically based on scaffolds like benzodiazepines, not benzenesulfonamides. nih.gov While the benzenesulfonamide scaffold is versatile, its specific application in developing ligands for the Vasopressin V2 receptor is not extensively documented in the reviewed scientific literature.

Receptor TargetCompound/AnalogActivityAffinity (IC₅₀/EC₅₀)Reference
Cannabinoid Receptor 2 (CB₂)Sulfonamide derivative (3a)Agonist340 nM (IC₅₀) nih.gov
Sulfonamide derivative (3f)Full Agonist16 nM (IC₅₀) / 7.2 nM (EC₅₀) nih.gov
Vasopressin V2 ReceptorActivity for benzenesulfonamide analogs not widely documented. nih.gov

Advanced Mechanistic Investigations

Understanding the kinetics and thermodynamics of how a ligand binds to its target provides deep mechanistic insights crucial for rational drug design. The binding process is characterized by kinetic parameters, such as the association (kₒₙ) and dissociation (kₒff) rate constants, and thermodynamic parameters, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.net

Absence of Publicly Available Data on the Biological Activity of this compound in Cell-Based Assays

Despite a comprehensive search of scientific literature and publicly accessible databases, no specific research findings detailing the effects of this compound in cell-based assays for specific pathway modulation have been identified.

The broader class of compounds to which this compound belongs, benzenesulfonamides, is known to exhibit a wide range of biological activities. Various derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. However, this general activity profile of the chemical class does not provide specific information about the cellular effects of the N-isopropyl substituted aminobenzenesulfonamide.

Information regarding the biological activity of specific chemical compounds is often disseminated through peer-reviewed publications that detail the results of in vitro and in vivo studies. In the case of this compound, such documentation appears to be absent from the public domain. Consequently, there is no data to construct the requested tables or provide a detailed account of its influence on specific cellular pathways.

It is important to note that the absence of published data does not definitively mean that no research has been conducted. Such research may be proprietary, unpublished, or still in early stages. However, based on the currently available and accessible information, a scientifically accurate article on the cell-based assays and specific pathway modulation of this compound cannot be generated.

Computational and Chemoinformatic Approaches in Research on 2 Amino N Isopropylbenzenesulfonamide

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For sulfonamide derivatives, this method is crucial for elucidating binding modes and predicting binding affinities. Docking simulations have been widely applied to study the interactions of sulfonamide compounds with various protein targets, including carbonic anhydrases (CAs), kinases, and bacterial enzymes. ingentaconnect.comrsc.org

In these simulations, the sulfonamide molecule is placed into the binding site of a protein with a known three-dimensional structure. The software then samples numerous possible conformations and orientations of the ligand, calculating a score for each to estimate the strength of the interaction. nih.gov Key interactions frequently identified for sulfonamide derivatives include hydrogen bonds formed by the sulfonamide group (-SO₂NH₂) with residues in the active site, as well as hydrophobic interactions involving the benzene (B151609) ring. nih.gov For instance, studies on benzenesulfonamide (B165840) derivatives as inhibitors of human carbonic anhydrase IX (CA IX), a tumor-associated protein, have used docking to reveal favorable binding interactions and guide the design of more selective inhibitors. rsc.org The results of these simulations are often in good agreement with experimental data, validating their predictive power. researchgate.net

Table 1: Application of Molecular Docking in Sulfonamide Research

Target Protein Research Goal Key Findings
Carbonic Anhydrase (CA) Isozymes Evaluate enzyme inhibitory activity Revealed differences in binding within CA-II and CA-IX pockets, highlighting the importance of substituent positions for potency. ingentaconnect.com
BRD4 Receptor Design of inhibitors for acute myeloid leukemia Identified favorable binding energies supported by hydrogen and hydrophobic bonds with key protein residues. nih.gov
Tyrosine Kinase (TrkA) Investigate anti-glioblastoma activity Predicted stabilizing hydrophobic and charged interactions, correlating with cytotoxic potential. nih.gov
DNA Explore DNA binding potential Demonstrated mixed-mode interactions, including partial intercalation and groove binding. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the conformational changes and stability of the complex over time. MD simulations are used to analyze the behavior of sulfonamide derivatives within the protein's active site, providing deeper insights into the binding mechanism. nih.gov

Following a docking study, the most promising ligand-protein complex is often subjected to MD simulations in a simulated physiological environment. These simulations track the movements of every atom in the system over a set period, revealing the stability of the initial binding pose and identifying any significant conformational adjustments in both the ligand and the protein. nih.gov For newly designed sulfonamide-based BRD4 inhibitors, MD simulations have been used to confirm the stability of the docked molecules within the receptor, providing additional evidence to support the docking results. nih.gov This approach is invaluable for validating docking predictions and understanding the intricate dynamics that govern molecular recognition.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 2-Amino-N-isopropylbenzenesulfonamide. These calculations provide detailed information about the molecule's electronic structure, orbital energies, and reactivity, which are fundamental to its chemical behavior and biological activity. nih.govomicsonline.org

DFT methods are used to calculate various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Such analyses have been performed on various aminobenzenesulfonamide compounds to understand their structure-chemical reactivity relationships and confirm that charge transfer occurs within the molecules. omicsonline.org The theoretical data obtained from DFT calculations, such as vibrational frequencies, often show good agreement with experimental results from FT-IR and NMR spectroscopy, confirming the optimized molecular structure. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful strategy used to identify novel bioactive compounds by abstracting the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For a series of active sulfonamide derivatives, a pharmacophore model can be generated to represent the spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Once a reliable pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for new molecules that match the model's features. nih.govnih.gov This process filters vast libraries of compounds, identifying a smaller, more manageable set of "hits" that have a higher probability of being active. nih.gov This approach has been successfully used to identify novel inhibitors for various targets. For example, a five-point pharmacophore hypothesis was developed for aryl sulfonamide antagonists of the 5-HT7 receptor, which was then used to screen databases to find new potential antidepressant candidates. researchgate.netresearchgate.net This technique is instrumental in scaffold hopping and discovering structurally diverse ligands that retain the desired biological activity. nih.gov

In Silico ADME Prediction and Optimization Strategies

Before significant resources are invested in synthesizing and testing new compounds, in silico methods are used to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help to identify candidates with potentially poor pharmacokinetic profiles early in the drug discovery pipeline, allowing for optimization. nih.govresearchgate.net

For sulfonamide derivatives, various computational tools and online servers are used to calculate key physicochemical and pharmacokinetic properties. nih.gov These predictions assess compliance with established drug-likeness guidelines, such as Lipinski's Rule of Five, which relates properties like molecular weight and lipophilicity to oral bioavailability. mdpi.com Other predicted parameters include human intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govmdpi.com While these are predictive models, they provide a valuable framework for prioritizing compounds and guiding chemical modifications to improve their ADME profiles, ensuring that lead candidates have a higher chance of success in later developmental stages. nih.govmdpi.com

Chemoinformatic Analysis for Scaffold Prioritization and Library Design

Chemoinformatic analysis involves the use of computational methods to analyze and compare large sets of chemical compounds, aiding in the prioritization of molecular scaffolds and the design of focused compound libraries. For sulfonamide-based drug discovery projects, chemoinformatics plays a role in understanding structure-activity relationships (SAR) and exploring chemical space. nih.gov

By analyzing databases of known active sulfonamides, chemoinformatic tools can identify privileged scaffolds and key structural motifs associated with activity against a particular target. Quantitative Structure-Activity Relationship (QSAR) models are a key component of this analysis, creating mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives. excli.de The insights gained from QSAR and other chemoinformatic analyses help guide the design of new libraries of sulfonamide derivatives, focusing synthetic efforts on compounds that are most likely to exhibit the desired potency and selectivity. nih.govnih.gov

Applications in Chemical Biology and Drug Discovery Methodologies

Utilization of 2-Amino-N-isopropylbenzenesulfonamide and Analogs as Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. These tools can help in understanding protein function, validating drug targets, and elucidating cellular pathways. An effective chemical probe is typically potent, selective, and has a known mechanism of action.

While the sulfonamide functional group is a key component in many biologically active molecules, there is no specific information available detailing the development or utilization of this compound or its direct analogs as chemical probes for specific biological targets. The design of a chemical probe from this scaffold would involve modifying its structure to incorporate reporter tags (like biotin (B1667282) or a fluorophore) or reactive groups for covalent labeling, but such research has not been published.

Strategies for Therapeutic Target Identification

Identifying the molecular targets of a bioactive compound is a critical step in drug discovery. Several powerful chemical proteomics strategies have been developed for this purpose.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. frontiersin.orgnih.gov These probes typically consist of a reactive group (or "warhead") that covalently binds to a catalytically active residue in an enzyme's active site, a linker, and a reporter tag for detection and enrichment. nih.govmtoz-biolabs.com ABPP can be used to identify novel drug targets, discover enzyme inhibitors, and study enzyme function. frontiersin.orgnih.gov

There are no published studies that have employed ABPP to identify the protein targets of this compound. Such a study would require the synthesis of an analog of the compound functionalized with a suitable reactive group and a reporter tag.

Compound-Centric Chemical Proteomics (CCCP)

Compound-Centric Chemical Proteomics (CCCP), often involving affinity chromatography, is a method used for target discovery. nih.govnih.gov In this approach, the small molecule of interest is immobilized on a solid support (like beads) and used as "bait" to capture its interacting proteins from a cell or tissue lysate. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov

Specific applications of CCCP to elucidate the protein targets of this compound have not been reported in the scientific literature.

Drug Affinity Responsive Target Stability (DARTS) Assays

Drug Affinity Responsive Target Stability (DARTS) is a technique for identifying the protein targets of a small molecule without requiring modification of the compound. springernature.comnih.govutah.edu The principle is that when a small molecule binds to its protein target, it can stabilize the protein's structure, making it less susceptible to degradation by proteases. nih.govutah.edu By comparing the protein degradation patterns in the presence and absence of the compound, potential targets can be identified. nih.gov

There is no available research demonstrating the use of DARTS to identify the cellular targets of this compound.

Development of Multi-Target Ligands Based on the this compound Scaffold

The "one molecule, one target" paradigm has been challenged by the complexity of many diseases, leading to the development of multi-target-directed ligands (MTDLs) that can modulate multiple protein targets simultaneously. nih.gov The benzenesulfonamide (B165840) scaffold is a common feature in many drugs and has been explored for the development of multi-target agents, for instance in the context of neurodegenerative diseases. nih.gov

However, there are no specific studies that describe the use of the this compound scaffold as a starting point for designing and synthesizing multi-target ligands.

Integration of Omics Data in Drug Discovery Pipelines for Sulfonamides

Modern drug discovery increasingly relies on the integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) to provide a holistic view of disease mechanisms and drug action. pharmalex.comnih.govmdpi.com This multi-omics approach can aid in identifying and validating novel drug targets, discovering biomarkers, and personalizing treatments. nih.govfrontlinegenomics.com For broad classes of drugs like sulfonamides, integrating omics data can help elucidate mechanisms of action, predict off-target effects, and identify patient populations that are most likely to respond to treatment. pharmalex.comnih.gov

While the integration of omics data is a key strategy in modern pharmacology, there are no specific published pipelines or case studies detailing this approach in the context of drug discovery for this compound itself.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Underexplored Biological Targets for 2-Amino-N-isopropylbenzenesulfonamide

Currently, there is a lack of specific data identifying and characterizing the biological targets of this compound. The broader class of sulfonamides is known to interact with a range of targets, including enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. However, it is crucial to determine if this compound exhibits any affinity for these or other, potentially novel, biological molecules.

Future research should focus on comprehensive screening assays to identify its primary and secondary targets. This could involve:

High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels.

Affinity chromatography and proteomics-based approaches to isolate and identify binding partners from cell lysates.

Targeted assays based on structural similarity to other known bioactive sulfonamides.

Uncovering the specific molecular targets of this compound is the foundational step toward understanding its potential therapeutic applications, be it in oncology, infectious diseases, or other areas of unmet medical need.

Advancements in Stereoselective Synthetic Methodologies for Complex Analogs

The structure of this compound does not inherently possess a chiral center. However, the development of stereoselective synthetic methodologies will be critical for the creation of more complex analogs that do. Chirality plays a pivotal role in the interaction of small molecules with their biological targets, often dictating both efficacy and safety.

Future synthetic efforts should explore:

Asymmetric synthesis to introduce chiral centers into derivatives of this compound. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

Development of novel synthetic routes that allow for the precise placement of various functional groups in three-dimensional space.

Combinatorial chemistry approaches to generate libraries of stereochemically diverse analogs for biological screening.

These advancements will enable the exploration of the structure-activity relationship (SAR) in a three-dimensional context, which is essential for the development of highly potent and selective drug candidates.

Rational Design of Highly Selective and Potent Agents with Optimized Pharmacokinetic Profiles

Once primary biological targets are identified, the principles of rational drug design can be applied to create derivatives of this compound with improved properties. The goal is to enhance potency and selectivity for the desired target while minimizing off-target effects and optimizing pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME).

Key areas for future investigation include:

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of this compound and assessing the impact on biological activity.

Bioisosteric replacement: Substituting parts of the molecule with other chemical groups that retain the desired biological activity but improve physicochemical or pharmacokinetic properties.

Structure-based drug design (SBDD): Utilizing the three-dimensional structure of the target protein to design molecules that bind with high affinity and specificity.

A systematic approach to the rational design of analogs will be instrumental in transforming this compound from a chemical entity into a potential therapeutic agent.

Development and Application of Advanced Computational Models for Predictive Biology

In the absence of extensive experimental data, advanced computational models offer a powerful tool for predicting the biological activities and potential liabilities of this compound. These in silico methods can guide experimental work and reduce the time and cost of drug discovery.

Future research should leverage:

Molecular docking simulations to predict the binding mode and affinity of this compound and its analogs to potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling to develop mathematical models that correlate chemical structure with biological activity.

Pharmacophore modeling to identify the key chemical features responsible for the (potential) biological activity of the molecule.

ADMET prediction models to forecast the pharmacokinetic and toxicity profiles of new derivatives.

The application of these computational tools will be invaluable in prioritizing the synthesis of new compounds and in gaining a deeper understanding of the molecular determinants of their activity.

Synergistic Approaches in Combination Therapies Utilizing Sulfonamide Derivatives

While there is no information on the use of this compound in combination therapies, this represents a significant area for future exploration. Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases.

Once the biological activity of this compound is established, future studies should investigate its potential for synergistic interactions with existing drugs. This would involve:

In vitro and in vivo studies to assess the efficacy of this compound in combination with other therapeutic agents.

Identification of the mechanisms of synergy , which could involve complementary modes of action or the ability of one drug to overcome resistance to another.

Development of novel drug formulations that co-deliver this compound and a partner drug.

Exploring the potential of this compound in combination therapies could significantly expand its therapeutic utility and address the challenges of drug resistance.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Amino-N-isopropylbenzenesulfonamide and its derivatives?

  • Methodology : Multi-step synthesis involving sulfonation of benzene derivatives followed by amidation with isopropylamine. For example, derivatives like 4-(N-(2-ethoxy phenethyl)amino)phenylsulfone ( , ID 10) utilize similar sulfonylation and amine coupling steps. Purification via recrystallization or column chromatography is critical, as noted in protocols for 3-Amino-4-chloro-N,N-diethyl-benzenesulfonamide ( ).
  • Key Considerations :

  • Regioselectivity in sulfonation (use directing groups).
  • Protecting amino groups during reactions to avoid side products .

Q. How should researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Compare chemical shifts with analogs like N-(2-aminophenyl)-4-nitrobenzenesulfonamide (δH 7.2–8.1 ppm for aromatic protons) ().
  • HPLC : Assess purity (>95%) using methods validated for sulfonamides ( ).
  • Mass Spectrometry : Confirm molecular weight (e.g., 293.298 g/mol for a related compound) ().
    • Table 1 : Reference Data for Characterization
TechniqueKey ParametersSource
NMRδH 6.8–7.5 (aromatic), δH 1.2 (isopropyl CH3)
HPLCRetention time: 8.2 min (C18 column, acetonitrile/water)

Q. What solubility properties are critical for experimental design with this compound?

  • Data : Solubility in polar solvents (e.g., DMSO: ~50 mg/mL; water: <1 mg/mL) aligns with trends for 4-aminobenzenesulfonamides ( ). Temperature and pH significantly affect solubility (e.g., increased solubility in alkaline conditions).
  • Recommendations : Pre-dissolve in DMSO for biological assays; use sonication for aqueous buffers .

Q. What protocols ensure safe handling and storage of this compound?

  • Storage : Keep under inert gas (N2/Ar) at –20°C to prevent oxidation ( ).
  • Waste Management : Segregate sulfonamide waste and collaborate with certified disposal services to avoid environmental contamination ( ) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

  • Approach : Density Functional Theory (DFT) calculations optimize molecular geometry and predict electrophilic/nucleophilic sites. For example, studies on N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide used B3LYP/6-31G* basis sets to analyze charge distribution ( ).
  • Applications : Predict binding affinities for enzyme targets or design derivatives with enhanced stability .

Q. What strategies resolve contradictions in experimental data for sulfonamide derivatives?

  • Iterative Analysis : Cross-validate results using orthogonal techniques (e.g., XRD vs. computational models) ( ).
  • Case Study : Discrepancies in solubility data may arise from impurities; repeat experiments with rigorously purified samples ( ) .

Q. How can bioactivity studies against viral targets be designed for this compound?

  • Assays : Use pseudovirus models (e.g., SARS-CoV-2 pseudovirus) to evaluate entry inhibition ( ).
  • Dose-Response : Test concentrations from 1–100 µM, monitoring cytotoxicity (MTT assay) ( ) .

Q. What challenges arise in synthesizing structurally related sulfonamides, and how are they addressed?

  • Challenges :

  • Steric hindrance from isopropyl groups reduces reaction yields.
  • Competing side reactions (e.g., over-sulfonation).
    • Solutions :
  • Use bulky bases (e.g., DBU) to enhance regioselectivity ( ).
  • Optimize stoichiometry (e.g., 1.2 eq sulfonyl chloride) ( ) .

Data Contradiction Analysis

  • Example : Conflicting solubility reports in water (0.5 mg/mL vs. 1.2 mg/mL) may stem from polymorphic forms or residual solvents. Replicate experiments under controlled conditions (e.g., USP standards) ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-N-isopropylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-isopropylbenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.